![molecular formula C17H21N5O3 B2584875 8-(2-Hydroxyethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione CAS No. 847846-79-1](/img/structure/B2584875.png)
8-(2-Hydroxyethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-(2-Hydroxyethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione” is a chemical substance with the linear formula C15H17N5O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H17N5O3 . The molecular weight of the compound is 315.334 . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used.Scientific Research Applications
Analgesic and Anti-Inflammatory Properties
- Analgesic Activity : A study by Zygmunt et al. (2015) explored the analgesic properties of purine derivatives, finding significant analgesic activity in most tested compounds. Some demonstrated more potent effects than reference drugs, indicating their potential as new analgesic agents (Zygmunt et al., 2015).
- Anti-Inflammatory Activity : Research by Kaminski et al. (1989) synthesized analogues based on the purine system that exhibited anti-inflammatory activity in an adjuvant-induced arthritis rat model. These compounds were comparable in potency to naproxen and showed cyclooxygenase inhibitory activity (Kaminski et al., 1989).
Cardiovascular and Neuropharmacological Effects
- Cardiovascular Activity : A study by Chłoń-Rzepa et al. (2004) investigated the cardiovascular activity of 8-alkylamino purine derivatives. Some compounds displayed strong antiarrhythmic and hypotensive activity, indicating their potential for cardiovascular applications (Chłoń-Rzepa et al., 2004).
- Neuropharmacological Properties : Another study by Chłoń-Rzepa et al. (2013) explored the affinity and psychotropic activity of purine derivatives for serotonin receptors. Some compounds showed antidepressant and anxiolytic properties, suggesting potential applications in treating mental health disorders (Chłoń-Rzepa et al., 2013).
Antitumor Activity
- Antitumor Effects : Ueda et al. (1987) synthesized heterocycles related to purine and examined their antitumor activity. One of the synthesized compounds showed activity against P388 leukemia, highlighting its potential in cancer therapy (Ueda et al., 1987).
Structural and Molecular Insights
- Molecular Structure Analysis : Karczmarzyk et al. (1995) and Shukla et al. (2020) provided detailed structural analyses of purine derivatives, offering insights into their molecular geometry and intermolecular interactions. This knowledge is crucial for understanding the compound's properties and potential applications (Karczmarzyk et al., 1995), (Shukla et al., 2020).
Safety and Hazards
properties
IUPAC Name |
8-(2-hydroxyethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-11-4-6-12(7-5-11)10-22-15(24)13-14(21(3)17(22)25)19-16(20(13)2)18-8-9-23/h4-7,23H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQCHRQMUDVPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)NCCO)N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Hydroxyethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

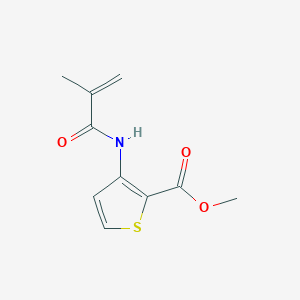
![5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584794.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2584795.png)
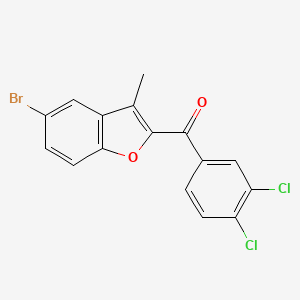
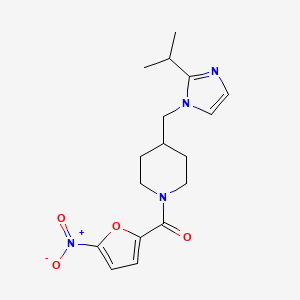
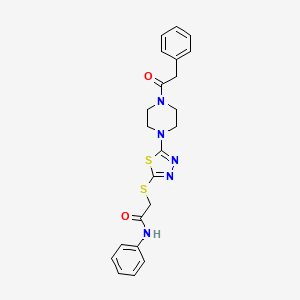


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)
![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)
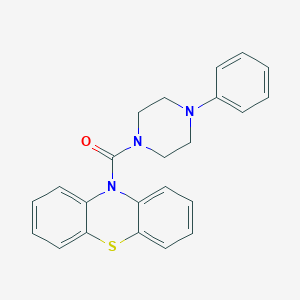
![7-(3-chlorophenyl)-N-cyclopentyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2584813.png)

